molecular formula C13H18ClN B13194930 1-{[3-(Chloromethyl)phenyl]methyl}piperidine

1-{[3-(Chloromethyl)phenyl]methyl}piperidine

Katalognummer: B13194930
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: GAYYTSZAFWEJJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[3-(Chloromethyl)phenyl]methyl}piperidine is an organic compound with the molecular formula C13H18ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chloromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine typically involves the reaction of 3-(chloromethyl)benzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or ethanol to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[3-(Chloromethyl)phenyl]methyl}piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, toluene.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted piperidine derivatives.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

Wissenschaftliche Forschungsanwendungen

1-{[3-(Chloromethyl)phenyl]methyl}piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: A basic six-membered heterocyclic amine, widely used in organic synthesis and drug development.

    3-(Chloromethyl)benzyl chloride: A precursor in the synthesis of 1-{[3-(Chloromethyl)phenyl]methyl}piperidine, used in various chemical reactions.

    N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom, used in organic synthesis and as a solvent.

Uniqueness: this compound is unique due to the presence of both a chloromethyl group and a piperidine moiety, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Biologische Aktivität

1-{[3-(Chloromethyl)phenyl]methyl}piperidine is a piperidine derivative characterized by its chloromethyl group attached to a phenyl ring, which is further connected to a piperidine moiety. This structural configuration suggests potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}ClN. The presence of the chloromethyl group enhances its electrophilic character, allowing it to interact with nucleophilic sites on various biological molecules, including proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The piperidine moiety may interact with specific receptors, modulating their activity and leading to various biological effects. This dual mechanism suggests potential applications in pharmacology, particularly in the development of therapeutic agents targeting specific diseases.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can have IC50 values in the low micromolar range against lung adenocarcinoma (A549) and colorectal cancer (HCT-116) cell lines:

CompoundCell LineIC50 (µM)
6nA5495.9 ± 1.7
6nSW-4802.3 ± 0.91
6nMCF-75.65 ± 2.33

These values indicate that the compound's structural features contribute to its efficacy as an anticancer agent, warranting further investigation into its pharmacodynamics and mechanisms of action .

Interaction with Biological Targets

The compound's interaction studies focus on its binding affinity and efficacy against specific biological targets, such as enzymes or receptors involved in cancer progression. The chloromethyl group can enhance binding interactions, leading to significant biological outcomes .

Case Studies

Several studies have evaluated the biological activity of piperidine derivatives, including those similar to this compound:

  • Study on Antiproliferative Effects : A series of piperidine derivatives were synthesized and tested for their antiproliferative activity against cancer cell lines. Compounds demonstrated significant inhibition of cell growth, suggesting potential as lead compounds for further drug development .
  • Mechanistic Studies : Research exploring the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Eigenschaften

Molekularformel

C13H18ClN

Molekulargewicht

223.74 g/mol

IUPAC-Name

1-[[3-(chloromethyl)phenyl]methyl]piperidine

InChI

InChI=1S/C13H18ClN/c14-10-12-5-4-6-13(9-12)11-15-7-2-1-3-8-15/h4-6,9H,1-3,7-8,10-11H2

InChI-Schlüssel

GAYYTSZAFWEJJF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.